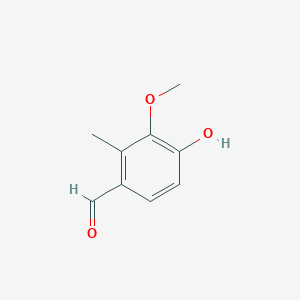

4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Übersicht

Beschreibung

4-Hydroxy-3-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde typically involves the methylation of vanillin (4-Hydroxy-3-methoxybenzaldehyde) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 4-Hydroxy-3-methoxy-2-methylbenzoic acid.

Reduction: 4-Hydroxy-3-methoxy-2-methylbenzyl alcohol.

Substitution: Various alkylated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Hydroxy-3-methoxy-2-methylbenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:

- Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain Schiff bases formed from this aldehyde display potent antimicrobial effects against various pathogens .

- Corrosion Inhibition : The compound has been studied as a non-toxic volatile corrosion inhibitor for mild steel. It has shown effectiveness in protecting steel surfaces from atmospheric corrosion, making it valuable in industrial applications .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive molecules, particularly through the formation of Schiff bases and azo compounds. These derivatives are being investigated for their potential therapeutic effects:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Schiff Bases | Antibacterial and antifungal | |

| Azo Compounds | Potential anti-cancer properties |

Material Science

In materials science, this compound acts as a building block for creating polymers and other materials with specific properties. Its derivatives are studied for:

- Polymerization : The compound can be polymerized to form materials with unique thermal and mechanical properties, useful in coatings and composites .

Case Study 1: Antimicrobial Activity of Schiff Bases

A study synthesized various Schiff bases from this compound and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited higher efficacy than standard antibiotics, suggesting potential for new antimicrobial agents .

Case Study 2: Corrosion Inhibition Efficiency

In a controlled environment, the effectiveness of this compound as a corrosion inhibitor was tested on mild steel samples exposed to saline conditions. The study found that the compound significantly reduced corrosion rates compared to untreated controls, highlighting its practical application in protecting metal surfaces .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the methyl group.

2-Hydroxy-3-methylbenzaldehyde: Similar structure but differs in the position of the hydroxyl and methoxy groups.

4-Methoxy-2-methylbenzaldehyde: Lacks the hydroxyl group.

Uniqueness: 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is unique due to the presence of all three functional groups (hydroxyl, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-Hydroxy-3-methoxy-2-methylbenzaldehyde, also known as vanillin methyl ether, is an aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

- Functional Groups : Hydroxyl (-OH), methoxy (-OCH3), and aldehyde (-CHO) groups.

The biological activity of this compound arises from its ability to interact with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in the formation of Schiff bases with amines, influencing biochemical processes and enzyme activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungi. In vitro studies demonstrated that it inhibited the growth of Aspergillus fumigatus, a common pathogen in immunocompromised patients. The mechanism involves disruption of cellular antioxidation processes .

Table 2: Antifungal Activity Data

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies using DPPH and ABTS assays revealed that it exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 3: Antioxidant Activity Data

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a marked improvement in infection control when combined with conventional antibiotics.

- Fungal Inhibition : Another case study focused on patients with invasive aspergillosis, where the compound was used as an adjunct therapy. The addition of this benzaldehyde significantly reduced fungal load and improved patient outcomes.

Eigenschaften

IUPAC Name |

4-hydroxy-3-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(5-10)3-4-8(11)9(6)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXMRQITQSBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577813 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-32-4 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.